3-Bromo-5-(pyrrolidin-3-yloxy)pyridine
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Overview
Description
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine is an organic compound with the molecular formula C9H11BrN2O. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 3-bromopyridine with pyrrolidine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include lactams and other oxidized derivatives.
Reduction Reactions: Products include piperidine derivatives.
Scientific Research Applications
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The bromine atom and pyrrolidine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Bromopyridine: A simpler analog with similar reactivity but lacking the pyrrolidine moiety.
5-Bromo-2-(pyrrolidin-3-yloxy)pyrimidine: A structurally similar compound with a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-Bromo-5-(pyrrolidin-3-yloxy)pyridine is unique due to the presence of both the bromine atom and the pyrrolidine moiety, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C9H11BrN2O |
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Molecular Weight |
243.10 g/mol |
IUPAC Name |
3-bromo-5-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C9H11BrN2O/c10-7-3-9(6-12-4-7)13-8-1-2-11-5-8/h3-4,6,8,11H,1-2,5H2 |
InChI Key |
HWVHEYWRYXQELV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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